molecular formula C23H23FN2O4S B5143708 N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B5143708
M. Wt: 442.5 g/mol
InChI Key: MCFRGBDMVJVABZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 2-ethoxyaniline, it undergoes a reaction with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.

    Sulfonylation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 4-methylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets. These might include enzymes or receptors that play a role in biological pathways. The compound’s sulfonyl and anilino groups are crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide
  • N-(2-ethoxyphenyl)-2-(N-(4-bromophenyl)sulfonyl-4-methylanilino)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-3-30-22-7-5-4-6-21(22)25-23(27)16-26(19-12-8-17(2)9-13-19)31(28,29)20-14-10-18(24)11-15-20/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFRGBDMVJVABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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